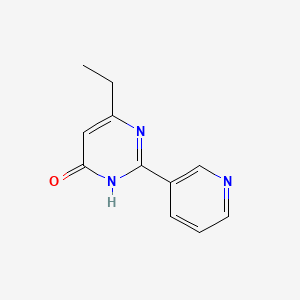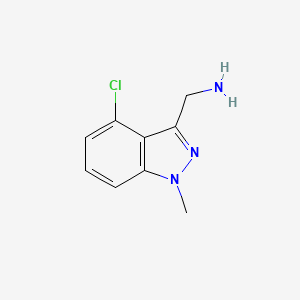
1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine
Übersicht
Beschreibung
1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine is a chemical compound with the CAS Number: 1033693-10-5 . It has a molecular weight of 195.65 and its IUPAC name is (4-chloro-1-methyl-1H-indazol-3-yl)methanamine .
Synthesis Analysis
The synthesis of indazoles, including 1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine is 1S/C9H10ClN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,5,11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine: is a compound of interest in medicinal chemistry due to its indazole core, a prevalent motif in pharmacologically active molecules . Indazole derivatives are known for their wide range of therapeutic properties, including antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial activities . This compound can serve as a building block for the synthesis of drugs with potential applications in treating various diseases.
Agriculture
In the agricultural sector, indazole compounds, which are structurally related to 1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine , exhibit a variety of biological activities. They can act as antifungal , antibacterial , and antihelmintic agents, providing a chemical basis for developing plant protection products . Research in this field focuses on creating more effective and safer pesticides and herbicides.
Material Science
The indazole ring system found in 1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine is also of interest in material science. Compounds with this structure have been explored for their potential use in creating novel materials with specific electronic and optical properties, which could be useful in developing new sensors, semiconductors, or photovoltaic devices .
Environmental Science
Environmental science research can utilize indazole derivatives for the remediation of pollutants. These compounds might be used to synthesize complex molecules that can interact with and neutralize environmental toxins, or as sensors to detect harmful substances in the soil or water .
Biochemistry
In biochemistry, 1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine can be used to study enzyme interactions and mechanisms of action. Its indazole scaffold is present in molecules that inhibit enzymes like HIV protease , serotonin receptors , and aldol reductases , which are crucial for understanding biochemical pathways and designing inhibitors for therapeutic use .
Pharmacology
Pharmacologically, the indazole structure is significant in the design of drugs with a variety of actions. Research into 1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine and its derivatives could lead to the development of new medications with anti-inflammatory , antitumor , antifungal , and anti-HIV activities, expanding the arsenal of drugs available for treating complex diseases .
Eigenschaften
IUPAC Name |
(4-chloro-1-methylindazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHJGGLJSVXACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262073 | |
| Record name | 4-Chloro-1-methyl-1H-indazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1-methyl-1H-indazol-3-YL)methanamine | |
CAS RN |
1033693-10-5 | |
| Record name | 4-Chloro-1-methyl-1H-indazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-1H-indazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



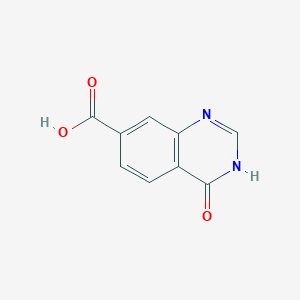
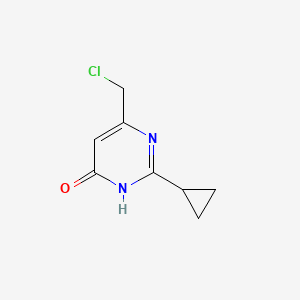
![3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1460683.png)

![1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea](/img/structure/B1460685.png)
![Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1460686.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460687.png)
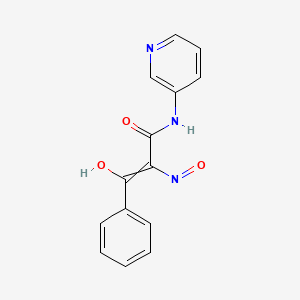

![4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1460697.png)

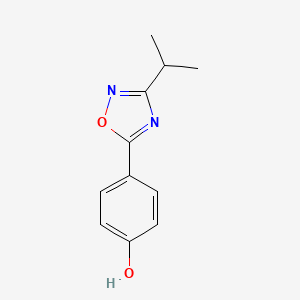
![Pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B1460701.png)
